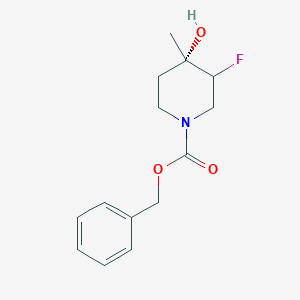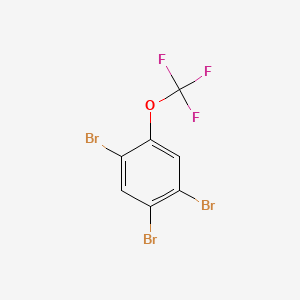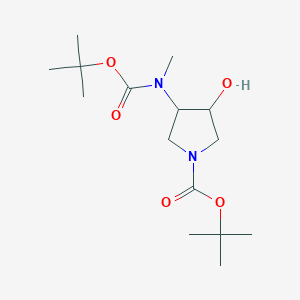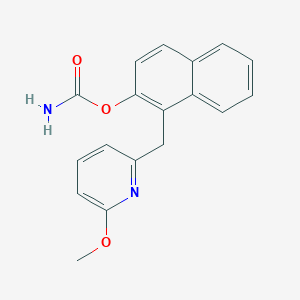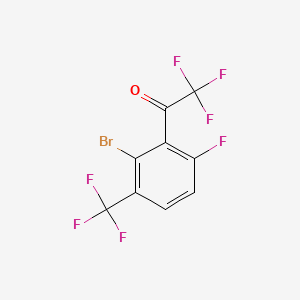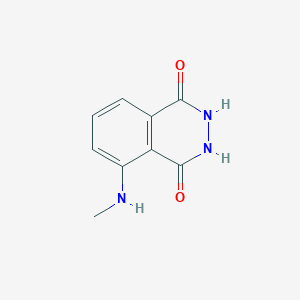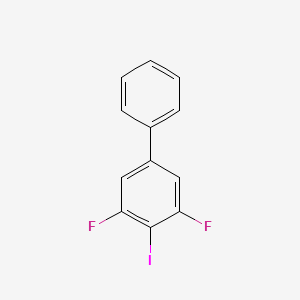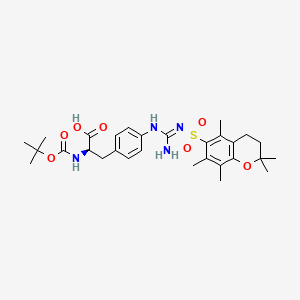
Boc-D-Phe(4-Guad-Pmc)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-D-Phe(4-Guad-Pmc)-OH: is a synthetic compound often used in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and contains protective groups that facilitate its incorporation into peptides.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Phe(4-Guad-Pmc)-OH typically involves the protection of the amino and carboxyl groups of phenylalanine. The Boc (tert-butoxycarbonyl) group is commonly used to protect the amino group, while the carboxyl group is often protected by esterification. The guanidine group is introduced through a series of reactions involving appropriate reagents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated peptide synthesizers.
化学反应分析
Types of Reactions:
Oxidation: Boc-D-Phe(4-Guad-Pmc)-OH can undergo oxidation reactions, particularly at the phenyl ring.
Reduction: Reduction reactions may target the guanidine group.
Substitution: The protective groups can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acidic or basic conditions to remove protective groups.
Major Products: The major products depend on the specific reactions and conditions used. For example, deprotection of the Boc group yields the free amine.
科学研究应用
Chemistry: Boc-D-Phe(4-Guad-Pmc)-OH is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: In biological research, it is used to study protein-protein interactions and enzyme-substrate specificity.
Industry: Used in the production of synthetic peptides for research and therapeutic purposes.
作用机制
The mechanism of action of Boc-D-Phe(4-Guad-Pmc)-OH involves its incorporation into peptides. The protective groups facilitate selective reactions, allowing for the sequential addition of amino acids in peptide synthesis. The guanidine group may interact with specific molecular targets, influencing the biological activity of the resulting peptides.
相似化合物的比较
Boc-D-Phe-OH: Lacks the guanidine group.
Boc-Lys(4-Guad-Pmc)-OH: Contains a lysine residue instead of phenylalanine.
Fmoc-D-Phe(4-Guad-Pmc)-OH: Uses a different protective group (Fmoc) for the amino group.
Uniqueness: Boc-D-Phe(4-Guad-Pmc)-OH is unique due to the presence of both Boc and guanidine protective groups, which provide specific reactivity and stability during peptide synthesis.
属性
分子式 |
C29H40N4O7S |
|---|---|
分子量 |
588.7 g/mol |
IUPAC 名称 |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid |
InChI |
InChI=1S/C29H40N4O7S/c1-16-17(2)24(18(3)21-13-14-29(7,8)39-23(16)21)41(37,38)33-26(30)31-20-11-9-19(10-12-20)15-22(25(34)35)32-27(36)40-28(4,5)6/h9-12,22H,13-15H2,1-8H3,(H,32,36)(H,34,35)(H3,30,31,33)/t22-/m1/s1 |
InChI 键 |
ZLDDTVFZJTYADC-JOCHJYFZSA-N |
手性 SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)/N=C(\N)/NC3=CC=C(C=C3)C[C@H](C(=O)O)NC(=O)OC(C)(C)C)C |
规范 SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


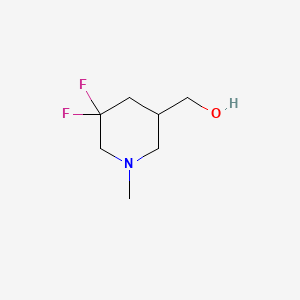
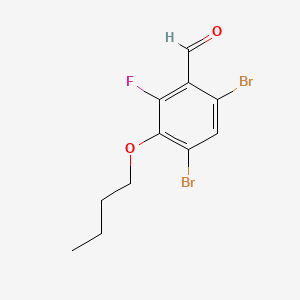
![5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B14771193.png)

